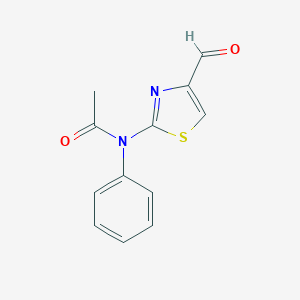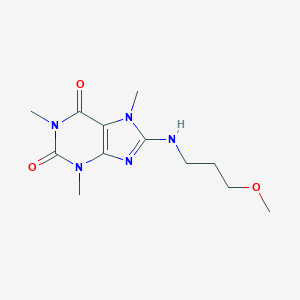![molecular formula C25H22N2O3 B184756 2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide CAS No. 137976-61-5](/img/structure/B184756.png)
2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide” is a chemical compound with the molecular formula C25H22N2O3 . It has a molecular weight of 398.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C25H22N2O3/c1-17-7-2-3-8-20 (17)24 (29)26-19-14-12-18 (13-15-19)25 (30)27-16-6-11-23 (28)21-9-4-5-10-22 (21)27/h2-5,7-10,12-15H,6,11,16H2,1H3, (H,26,29) . The compound has a XLogP3-AA value of 4, indicating its lipophilicity . Physical And Chemical Properties Analysis
This compound has a molecular weight of 398.5 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound is 398.16304257 g/mol .科学研究应用
Antimalarial Activity
The structural similarity of this compound to pyrrolin-4-ones, which are known for their antimalarial properties, suggests potential applications in the development of new antimalarial drugs. The cyclization reactions of similarly functionalized enamines, which are part of the compound’s structure, could be key in synthesizing new variants with enhanced efficacy against malaria .
HIV-1 Protease Inhibition
Compounds related to 2-methyl-N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]benzamide have shown activity as HIV-1 protease inhibitors. This application is crucial for the development of treatments for HIV/AIDS, as the inhibition of this protease is a validated strategy for controlling the progression of the disease .
Antiviral Research
Modifications of the compound’s structure have been associated with significant antiviral activity. This suggests that it could serve as a scaffold for the synthesis of new drugs aimed at treating various viral infections, including those caused by emerging and re-emerging viruses .
Anticoagulant Properties
Research indicates that derivatives of this compound may have applications as anticoagulants. This is particularly relevant for the development of new medications that can prevent blood clots without the risk of causing excessive bleeding, which is a common side effect of many anticoagulants .
Antimicrobial Potential
The compound’s framework has been linked to antimicrobial potential. This opens up possibilities for its use in creating new antibiotics, especially in the face of increasing antibiotic resistance, which is a major global health concern .
Chemotherapeutic Applications
Given the compound’s structural features, there is potential for its derivatives to be used in chemotherapy, particularly in the synthesis of novel agents that could be effective against various types of cancer .
Enzyme Inhibition
The compound may also find application in the field of enzyme inhibition. By targeting specific enzymes, derivatives of this compound could lead to the development of new drugs for diseases that are currently difficult to treat .
Drug Synthesis and Design
Lastly, the compound’s structure is conducive to drug synthesis and design. Its versatility allows for the creation of a wide range of derivatives, each with the potential for a unique pharmacological profile. This makes it a valuable starting point for the development of a diverse array of therapeutic agents .
属性
IUPAC Name |
2-methyl-N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-7-2-3-8-20(17)24(29)26-19-14-12-18(13-15-19)25(30)27-16-6-11-23(28)21-9-4-5-10-22(21)27/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGMMQBJIJUSEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(=O)C4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


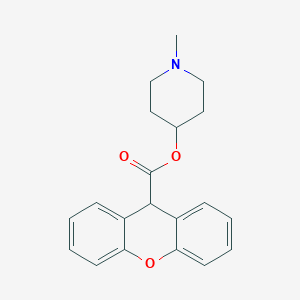

![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)

![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
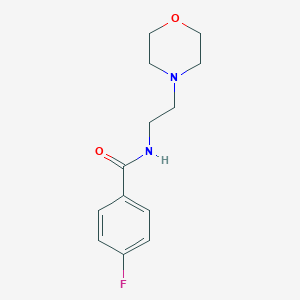
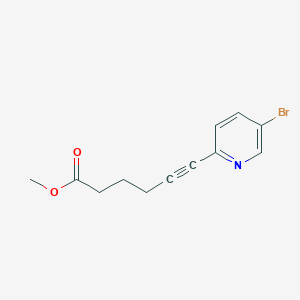
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
